Dimethyl 3-methylpent-2-en-1-yl phosphate
Description
Properties
CAS No. |
821006-40-0 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
dimethyl 3-methylpent-2-enyl phosphate |
InChI |
InChI=1S/C8H17O4P/c1-5-8(2)6-7-12-13(9,10-3)11-4/h6H,5,7H2,1-4H3 |
InChI Key |
AJTLTFHBLJGJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOP(=O)(OC)OC)C |
Origin of Product |
United States |
Contextualization Within Unsaturated Organophosphate Chemistry
Unsaturated organophosphates are a subclass of organophosphorus compounds characterized by the presence of one or more carbon-carbon double or triple bonds within their organic substituents. This unsaturation introduces unique electronic and steric properties that influence their reactivity and potential applications, distinguishing them from their saturated counterparts.
The general structure of an organophosphate consists of a central phosphate (B84403) core with organic groups attached through ester linkages. In the case of Dimethyl 3-methylpent-2-en-1-yl phosphate, the molecule features a dimethyl phosphate group attached to a 3-methylpent-2-en-1-yl moiety. The "-en" suffix in the name indicates the presence of a double bond in the pentyl chain, specifically between the second and third carbon atoms. The "allyl" designation is significant, as allylic phosphates are known to be effective alkylating agents in various chemical reactions.
The synthesis of such allylic phosphates can be achieved through several established methods. A common approach involves the reaction of the corresponding allylic alcohol, in this case, 3-methylpent-2-en-1-ol, with a phosphorylating agent like diethylchlorophosphate in the presence of a base such as pyridine. This method allows for the controlled formation of the phosphate ester bond. Another route involves reacting an allylic alcohol with phosphorus oxychloride. google.com The reactivity of these unsaturated organophosphates is often centered around the allylic system, which can participate in various substitution and addition reactions. For instance, palladium-catalyzed cross-coupling reactions frequently utilize allylic phosphates as precursors. researchgate.net
| Property | Value (Extrapolated/Representative) |
|---|---|
| Molecular Formula | C8H17O4P |
| Molecular Weight | 208.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available (expected to be relatively high) |
| Solubility | Soluble in organic solvents; limited solubility in water |
Overview of Current Research Trajectories for Phosphate Esters
Retrosynthetic Analysis and Target Molecule Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this process highlights the key bonds that can be strategically disconnected to reveal its precursors. The most logical disconnection is at the phosphate ester linkage, separating the phosphate moiety from the allylic alcohol fragment.
Identification of Key Precursors and Synthetic Building Blocks
The primary disconnection of the phosphate ester bond (C-O-P) in this compound points to two main precursors:
An allylic alcohol: 3-Methyl-2-penten-1-ol (B1237384), which provides the carbon backbone.
A phosphorylating agent: A source of the dimethyl phosphate group, such as dimethyl phosphoryl chloride or a related reagent.
Further retrosynthetic analysis of 3-methyl-2-penten-1-ol can lead to simpler C3 and C4 building blocks through disconnections of carbon-carbon bonds, such as those that can be formed via Wittig or Grignard reactions. For instance, it can be envisioned as the product of the reaction between a C3 aldehyde (propanal) and a C3 phosphorus ylide, or a C4 Grignard reagent with a C2 aldehyde.
Utilization of 3-Methyl-2-penten-1-ol in Phosphate Ester Synthesis
3-Methyl-2-penten-1-ol is the central building block for the synthesis of the target molecule. The direct phosphorylation of this allylic alcohol is the most straightforward approach. This involves the reaction of the alcohol's hydroxyl group with a suitable dimethyl phosphorylating agent. acs.org The presence of the double bond in an allylic position introduces considerations of regioselectivity and potential side reactions, such as rearrangements, which must be controlled through the choice of reagents and reaction conditions.
Direct Phosphorylation Techniques and Reaction Optimization
Direct phosphorylation methods focus on the formation of the phosphate ester bond. The optimization of these reactions is critical to achieve high yields and purity.
Esterification Reactions for Dimethyl Phosphate Formation
The synthesis of the dimethyl phosphate moiety itself is a key preliminary step. One common industrial method for producing the related dimethyl phosphite (B83602), a precursor to various organophosphorus compounds, is the esterification of phosphorus trichloride (B1173362) with methanol (B129727). beilstein-journals.orgacs.org This reaction is highly exothermic and often requires careful temperature control. beilstein-journals.org The process can be carried out with or without a solvent, and the choice of conditions affects the yield and purity of the product. beilstein-journals.org
| Raw Materials | Key Process Steps | Noteworthy Reaction Conditions |
| Phosphorus trichloride, Methanol, Sodium Hydroxide (B78521) | Esterification, Deacidification, Distillation, Rectification | The esterification is strongly exothermic and can proceed rapidly even at low temperatures (-10°C). beilstein-journals.org |
| Phosphorus trichloride, Methanol, Ammonia | Esterification, Neutralization, Rectification | The molar ratio of methanol to phosphorus trichloride is typically controlled (e.g., 3:1) to manage the exothermic reaction. acs.org |
This table summarizes common industrial processes for the synthesis of dimethyl phosphite, a key intermediate.
The resulting dimethyl phosphite can then be oxidized and chlorinated to yield dimethyl phosphoryl chloride, a reactive intermediate for the phosphorylation of alcohols like 3-methyl-2-penten-1-ol.
Catalytic Approaches in Phosphate Ester Synthesis
Catalytic methods offer milder and more efficient alternatives for the phosphorylation of alcohols. acs.orgacs.orgresearchgate.net Lewis acids, such as titanium and copper compounds, have been shown to catalyze the reaction between phosphoryl chlorides and alcohols. acs.org Another approach involves the use of nucleophilic catalysts like N-methylimidazole. acs.org
Recent advancements have introduced amine-free phosphorylation methods that proceed under mild, room-temperature conditions, which are suitable for substrates that are sensitive to acid or base. acs.org For instance, 4-methylpyridine (B42270) N-oxide has been used as an organocatalyst for the phosphorylation of a variety of alcohols, yielding the desired phosphate esters in high yields. acs.org
Catalytic systems using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the catalyst have also been developed for the chemoselective phosphorylation of alcohols. researchgate.netnih.gov These methods exhibit high functional group tolerance, allowing for the direct phosphorylation of complex molecules. researchgate.net
| Catalyst/Reagent System | Substrate Scope | Key Advantages |
| Ti(Ot-Bu)4 / Tetrabenzyl pyrophosphate | Alcohols | Lewis acid catalysis. acs.org |
| 4-Methylpyridine N-oxide | Primary and secondary alcohols | Amine-free, mild conditions, high yields. acs.org |
| PEP-K / TBAHS | Alcohols, carbohydrates, peptides | High functional group tolerance, chemoselective. researchgate.netnih.gov |
| Al(OTf)3 / Diethyl phosphite | Primary, secondary, and tertiary alcohols | Lewis acid-catalyzed C-P bond formation. acs.org |
This table highlights various catalytic systems for the synthesis of phosphate esters.
Stereoselective and Regioselective Synthetic Pathways for Unsaturated Phosphate Esters
The synthesis of unsaturated phosphate esters like this compound requires control over both stereoselectivity (the E/Z geometry of the double bond) and regioselectivity (the site of phosphorylation in the case of rearrangements).
The geometry of the double bond in the final product is often dictated by the geometry of the starting allylic alcohol, 3-methyl-2-penten-1-ol. Therefore, the synthesis of a specific isomer (E or Z) of the allylic alcohol is a critical first step for achieving a stereoselective synthesis of the corresponding phosphate ester.
Transition metal-catalyzed allylic substitution reactions are powerful tools for controlling regioselectivity. rsc.org Catalysts based on metals like palladium and rhodium can facilitate the reaction of a phosphorylating agent with the allylic system, often with a high degree of control over which carbon atom of the allyl group forms the new bond. beilstein-journals.orgnih.gov The choice of ligand on the metal catalyst can influence the regiochemical outcome of the reaction. For example, in palladium-catalyzed allylic substitutions, the electronic properties of the ligands can direct the nucleophilic attack to either the more substituted or less substituted carbon of the allyl intermediate. beilstein-journals.org
Control of Olefin Geometry and Chiral Induction in Synthesis
The synthesis of specific isomers of allylic phosphates such as this compound requires precise control over the geometry of the double bond (olefin geometry) and the spatial arrangement of atoms (chirality). Various synthetic strategies have been developed to achieve high stereoselectivity, yielding either the (E) or (Z) isomer and controlling the chirality at stereogenic centers.
Copper-catalyzed asymmetric allylic substitution reactions are prominent methods for achieving high enantioselectivity in the synthesis of chiral allylic compounds. acs.orgnih.govnih.govlookchem.com These reactions often employ chiral ligands to direct the stereochemical outcome. For instance, the use of chiral N-heterocyclic carbene (NHC) ligands in copper-catalyzed reactions of allylic phosphates with arylboronates can generate quaternary stereocenters with high regio- and enantioselectivity. nih.gov Similarly, chiral amino acid-based ligands have been used in copper-catalyzed allylic alkylations to produce tertiary and quaternary stereogenic carbons with good enantiomeric excess. nih.gov The choice of solvent and achiral bases can also switch the stereochemical course of these reactions between 1,3-anti and 1,3-syn selectivities. acs.org
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts and co-catalysts in transition metal catalysis for asymmetric synthesis. nih.govrsc.org In palladium-catalyzed enantioselective allylic substitutions, CPAs can act as chiral anions that are involved in the enantio-determining step, leading to high levels of stereoinduction through noncovalent interactions. nih.gov This synergy between a transition metal and a CPA catalyst allows for unique reactivity and high selectivity in the formation of chiral molecules. nih.gov
The following table summarizes selected catalytic systems used in the stereoselective synthesis of related allylic phosphates and their derivatives.
| Catalyst System | Ligand/Co-catalyst | Substrates | Key Outcome |
| Copper(I) | Chiral N-heterocyclic carbene (NHC) | Allylic phosphates, Arylboronates | High regio- and enantioselectivity for quaternary stereocenters. nih.gov |
| Copper(I) | Chiral amino acid-based ligand | Allylic phosphates, Alkylzinc reagents | Enantioselective formation of tertiary and quaternary carbons. nih.gov |
| Copper(I) | Achiral alkoxide bases | Chiral allylic phosphates, Alkylboranes | Switchable 1,3-anti and 1,3-syn selectivity based on conditions. acs.org |
| Palladium(0) | Chiral Phosphoric Acid (CPA) | Allylic alcohols | Enantioselective intramolecular allylic substitution. nih.gov |
Synthesis of Structural Analogs and Biologically Relevant Derivatives
Structural analogs of this compound, particularly phosphonates and diphosphates, are of significant interest for various biochemical studies. Phosphonates, where a C-P bond replaces the C-O-P linkage of a phosphate, are often synthesized as non-hydrolyzable mimics of their phosphate counterparts, which can enhance metabolic stability. frontiersin.orgrsc.org
The synthesis of phosphonates can be achieved through several classic and modern organic reactions. The Michaelis-Arbuzov and Pudovik reactions are foundational methods for forming C-P bonds. nih.gov Palladium-catalyzed cross-coupling reactions have also become a versatile tool for phosphonate (B1237965) synthesis. organic-chemistry.org For instance, the synthesis of vinyl phosphonates can be achieved through the palladium-catalyzed reaction of the carbonate derivative of an allylic hydroxy phosphonate with a nucleophile like methyl acetoacetate. nih.gov The synthesis of cyclic enol phosphonates, as seen in the preparation of analogs of the acetylcholinesterase inhibitor cyclophostin, demonstrates the construction of more complex phosphonate structures. nih.govnih.gov
Diphosphate (B83284) analogs are also important, particularly in the study of enzymes that process pyrophosphates. The chemical synthesis of nucleoside diphosphates (NDPs) can be challenging, but effective strategies exist. A common method involves the nucleophilic displacement of a leaving group, such as a tosylate, on the parent alcohol with a pyrophosphate salt, like tetrabutylammonium pyrophosphate. umich.edu While this may be a multi-step process, it is a reliable method for preparing diphosphates. umich.edu Enzymatic methods are also employed, especially for preparing radiolabeled polyphosphates for mechanistic studies. nih.gov
The table below outlines key synthetic transformations for preparing phosphonate and diphosphate analogs.
| Analog Type | Key Synthetic Reaction | Description |
| Phosphonate | Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. |
| Phosphonate | Pudovik Reaction | Addition of a dialkyl phosphite to an aldehyde or ketone to form an α-hydroxy phosphonate. nih.gov |
| Phosphonate | Palladium-catalyzed Cross-Coupling | Coupling of an allylic carbonate with a nucleophile to form a vinyl phosphonate. nih.gov |
| Diphosphate | Nucleophilic Displacement | Reaction of an alcohol-derived tosylate with a pyrophosphate salt to form the diphosphate. umich.edu |
The inherent negative charge of phosphate and phosphonate groups often limits their ability to cross cell membranes, resulting in poor bioavailability. nih.govnih.gov To overcome this, prodrug strategies are employed to mask the charged phosphate or phosphonate moiety, creating a neutral bioprecursor that can more readily enter cells. acs.orgresearchgate.net Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active, charged compound.
Several prodrug strategies have been developed for phosphate and phosphonate-containing molecules:
Symmetrical Diesters : This is a straightforward approach where the acidic protons of the phosphonate are replaced with two identical ester groups, such as alkyl, benzyl, or aryl esters, to create a neutral molecule. nih.gov
Acyloxyalkyl Esters : This is a widely used strategy where the phosphate or phosphonate is esterified with an acyloxymethyl group, such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC). nih.govnih.gov These prodrugs are cleaved by cellular esterases to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active drug. nih.gov
Mixed Amidate/Ester Prodrugs : In this approach, the phosphorus center is substituted with both an amino acid (forming an amidate) and an ester group. This creates a chiral center at the phosphorus atom and can offer different cleavage profiles and cellular targeting. nih.gov
HepDirect Prodrugs : This strategy is designed for liver-targeting and involves protecting the phosphonate with a chiral diol. These prodrugs are intended to be activated specifically by enzymes within hepatocytes. nih.gov
The following table summarizes common prodrug moieties and their mechanism of activation.
| Prodrug Moiety | Description | Activation Mechanism |
| Pivaloyloxymethyl (POM) | An acyloxymethyl ester. nih.gov | Cleaved by esterases to a hydroxymethyl intermediate, followed by spontaneous release of formaldehyde. nih.gov |
| Isopropyloxycarbonyloxymethyl (POC) | A carbonate-based acyloxymethyl ester. nih.gov | Esterase-mediated cleavage releases carbonate and 2-propanol. nih.gov |
| Aryl Amidate | A mixed ester and amino acid derivative. nih.gov | Often involves initial esterase cleavage followed by cyclization to release the active compound. nih.gov |
| Chiral Diol (HepDirect) | Forms a cyclic ester with the phosphonate. nih.gov | Designed for activation within hepatocytes. nih.gov |
Isotopically labeled analogs are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and enzyme kinetics. nih.gov The incorporation of stable or radioactive isotopes into a molecule allows researchers to track its fate in a biological system or a chemical reaction.
Common isotopes used in the study of phosphate-containing compounds include ¹³C, ¹⁵N, and ³²P.
Stable Isotope Labeling (¹³C, ¹⁵N) : The synthesis of molecules with site-specific ¹³C or ¹⁵N labels allows for detailed analysis by NMR spectroscopy and mass spectrometry. For example, ¹³C-labeled phosphoramidites have been synthesized and incorporated into DNA to study its structure and dynamics. nih.gov The general principles of these syntheses, often starting from commercially available labeled precursors like ¹³C-potassium cyanide, can be adapted for the synthesis of other labeled biomolecules. nih.gov Similarly, uniformly labeled [U-¹³C, ¹⁵N]phosphotyrosine has been synthesized for use in ligand-binding studies. nih.gov
Radioisotope Labeling (³²P) : The radioactive isotope ³²P is widely used to label phosphate-containing molecules due to its strong signal and relatively short half-life (14.2 days). mun.ca Enzymatic methods are often preferred for the synthesis of ³²P-labeled compounds due to their high specificity and efficiency. For instance, [α-³²P]- and [γ-³²P]-labeled nucleoside triphosphates can be prepared in high yields from inorganic [³²P]phosphate (³²Pi) using a series of enzyme-catalyzed reactions. nih.govnih.gov In cell-based assays, cells are typically cultured in a medium containing radiolabeled orthophosphate, which is then incorporated into cellular phosphates and phosphoproteins. revvity.com
The table below provides an overview of common isotopes used for labeling phosphate analogs and general methods for their incorporation.
| Isotope | Common Source | General Incorporation Method | Application |
| ¹³C | ¹³C-Potassium cyanide, ¹³C-labeled building blocks | Multi-step chemical synthesis from labeled precursors. nih.govresearchgate.net | NMR spectroscopy, Mass spectrometry for mechanistic and structural studies. nih.govnih.gov |
| ¹⁵N | ¹⁵N-labeled precursors | Chemical synthesis incorporating the labeled atom. nih.gov | NMR spectroscopy for structural and binding studies. nih.gov |
| ³²P | [³²P]Orthophosphoric acid (³²Pi) | Enzymatic synthesis using kinases or in vivo labeling in cell culture. nih.govrevvity.com | Autoradiography, Phosphorimaging for tracking metabolic pathways and enzyme activity. mun.ca |
Reaction Kinetics and Thermodynamic Considerations in Phosphate Ester Formation and Cleavage
The formation of this compound, like other phosphate esters, can be achieved through several synthetic routes, with the Atherton-Todd reaction being a prominent example. This reaction involves the oxidative coupling of a dialkyl phosphite with an alcohol in the presence of a base and a halogenating agent like carbon tetrachloride.
Table 1: Factors Influencing Phosphate Ester Cleavage Rates
| Factor | Effect on Cleavage Rate | Mechanistic Implication |
|---|---|---|
| pH | Rate is often higher at acidic or basic pH compared to neutral pH. | Acid catalysis involves protonation of the phosphate oxygen, making phosphorus more electrophilic. Base catalysis involves nucleophilic attack by hydroxide. |
| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. |
| Solvent Polarity | Polar solvents can stabilize charged transition states, affecting the rate. | The specific effect depends on the mechanism (e.g., SN1 vs. SN2 type). |
| Leaving Group | A better leaving group (more stable anion) will lead to a faster cleavage rate. | The pKa of the corresponding alcohol is a good indicator of leaving group ability. |
Recent research suggests that the hydrolysis rates of phosphate esters are a key factor in the context of prebiotic chemistry, with rapid hydrolysis under certain conditions constraining the environments for the origin of metabolism. nih.gov
Elucidation of Intramolecular Rearrangements and Isomerization Mechanisms
The allylic moiety in this compound introduces the possibility of intramolecular rearrangements. Allylic phosphates can undergo nih.govresearchgate.net or researchgate.netresearchgate.net-sigmatropic rearrangements, often catalyzed by transition metals or acids. These rearrangements can lead to the formation of isomeric structures.
For example, a nih.govresearchgate.net-rearrangement would involve the migration of the phosphate group from the C1 position to the C3 position of the pentenyl chain, resulting in the formation of dimethyl 1-methyl-1-ethylprop-2-en-1-yl phosphate. The equilibrium between these isomers is dictated by their relative thermodynamic stabilities.
While specific studies on the isomerization of this compound are not prominent, the general principles of allylic rearrangements are well-established. jeeadv.ac.in The presence of the methyl group at the C3 position can influence the regioselectivity of such rearrangements.
Mechanisms of Hydrolytic Degradation of this compound
The hydrolysis of this compound can proceed through different mechanisms depending on the reaction conditions. In neutral or acidic solutions, the reaction likely involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of a water molecule on the phosphorus atom. This can proceed through either an associative (ANDN) or a dissociative (DN + AN) mechanism.
Under basic conditions, the hydrolysis typically proceeds via nucleophilic attack of a hydroxide ion on the phosphorus atom. For a dimethyl phosphate ester, this is generally a bimolecular nucleophilic substitution (SN2(P)) type reaction.
The hydrolysis of the ester can lead to the cleavage of either the P-O-alkyl (methoxy) or the P-O-allyl bond. The relative rates of cleavage depend on the stability of the corresponding leaving group. The hydrolysis of phosphate esters is a fundamental reaction in many biological processes and has been extensively studied. youtube.com The presence of the double bond in the allylic group can also influence the reaction rate and mechanism compared to saturated phosphate esters.
Table 2: Potential Products of Hydrolytic Degradation
| Cleavage Site | Products |
|---|---|
| P-O-Methyl | Methyl 3-methylpent-2-en-1-yl hydrogen phosphate + Methanol |
| P-O-Allyl | Dimethyl phosphate + 3-Methylpent-2-en-1-ol |
Controlled hydrolysis of phosphate esters has been utilized in synthetic chemistry, for instance, in the formation of rare-earth clusters supported by calixarenes. hw.ac.uk
Oxidative Transformations and Radical Chemistry involving the Unsaturated Phosphate Moiety
The carbon-carbon double bond in the 3-methylpent-2-en-1-yl group is susceptible to oxidative transformations. Reactions with oxidizing agents such as ozone, permanganate, or peroxy acids can lead to the cleavage of the double bond or the formation of epoxides.
Furthermore, the unsaturated moiety can participate in radical reactions. Radical addition to the double bond can be initiated by various radical initiators. An important class of reactions involves radical cyclization, where a radical generated elsewhere in the molecule adds to the double bond to form a cyclic product. wikipedia.org For instance, if a radical were to be generated on one of the methyl groups of the phosphate ester, it could potentially add to the double bond.
Recent studies have highlighted silver-mediated radical phosphorylation/cyclization of N-allylbenzamides as a method for synthesizing phosphoryl-substituted dihydroisoquinolones, demonstrating the synthetic utility of radical reactions involving allylic systems and phosphorus-centered radicals. rsc.org Photoinduced copper-catalyzed reactions of allylic phosphates have also been shown to proceed via radical intermediates. acs.org
Based on a comprehensive search of available scientific literature, there is no specific research data available for the chemical compound “this compound” corresponding to the detailed outline provided.
Extensive searches for this particular compound did not yield any studies on its enzymatic phosphorylation and dephosphorylation, its role in isoprenoid biosynthesis pathways, its in vitro metabolism, its binding to protein targets, or its cellular permeability.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" at this time.
Biological and Biochemical Research Paradigms of Dimethyl 3 Methylpent 2 En 1 Yl Phosphate
Mechanisms of Molecular Recognition and Cellular Interactions
Stimulation of Immune Cell Subpopulations by Phosphoantigen Analogs
The activation of specific immune cell subpopulations, particularly Vγ9Vδ2 T cells, by small-molecule phosphoantigens is a critical area of immunological research. This process is central to the innate immune response against microbial pathogens and malignant cells. The recognition of phosphoantigens is not a direct interaction with the T cell receptor (TCR) alone but is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which acts as a crucial sensing element. nih.govnih.govmdpi.com
The prevailing model of phosphoantigen-mediated activation of Vγ9Vδ2 T cells involves an "inside-out" signaling mechanism. nih.gov Endogenous or exogenous phosphoantigens bind to the intracellular B30.2 domain of BTN3A1 on an antigen-presenting cell (APC) or a target cell. nih.govnih.gov This binding event is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation. nih.govnih.gov This activation results in the proliferation of Vγ9Vδ2 T cells and the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov
The structural characteristics of phosphoantigen analogs play a pivotal role in their ability to stimulate Vγ9Vδ2 T cells. Structure-activity relationship (SAR) studies have been conducted to elucidate the key molecular features required for potent activation. These studies have revealed that the presence of a pyrophosphate or a functionally similar group is essential for activity. Furthermore, the geometry and chemical nature of the side chain attached to the phosphate (B84403) moiety significantly influence the potency of the analog.
Research has shown that even subtle modifications to the structure of a phosphoantigen can dramatically alter its ability to activate γδ T cells. For instance, the naturally occurring phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is one of the most potent activators of Vγ9Vδ2 T cells known to date. mdpi.com Synthetic analogs have been developed in an effort to enhance stability and activity, and these studies have provided valuable insights into the structural requirements for recognition by the BTN3A1-γδ TCR complex.
The potency of various phosphoantigen analogs in activating γδ T cells can be quantified by their half-maximal effective concentration (EC50) values. The table below, derived from quantitative structure-activity relationship (QSAR) studies, presents the experimental EC50 values for a range of phosphoantigen analogs, illustrating the impact of structural variations on their biological activity. illinois.edu
Table 1: Experimental EC50 Values for γδ T Cell Activation by Phosphoantigen Analogs
| Compound Name | EC50 (µM) |
|---|---|
| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | 0.0004 |
| Isopentenyl pyrophosphate | 33 |
| Dimethylallyl pyrophosphate | 33 |
| (E)-2-methyl-4-bromobut-2-en-1-yl pyrophosphate | 0.1 |
| (E)-2-methyl-4-chlorobut-2-en-1-yl pyrophosphate | 0.5 |
| (E)-2-methyl-4-fluorobut-2-en-1-yl pyrophosphate | 1.0 |
| (E)-2-methyl-4-iodobut-2-en-1-yl pyrophosphate | 0.2 |
| 3-methyl-3-buten-1-yl pyrophosphate | 3.0 |
| (Z)-3-methyl-2-penten-1-yl pyrophosphate | 100 |
| (E)-3-methyl-2-penten-1-yl pyrophosphate | 300 |
The data clearly indicate that the presence and nature of a halogen at the C4 position of the butenyl pyrophosphate backbone significantly impact the stimulatory capacity. Moreover, the geometry of the double bond, as seen in the (Z) and (E) isomers of 3-methyl-2-penten-1-yl pyrophosphate, is a critical determinant of activity, with the (Z) isomer being more potent than the (E) isomer in this specific case. While "Dimethyl 3-methylpent-2-en-1-yl phosphate" is not explicitly listed in this dataset, the structure-activity relationships derived from these analogs provide a framework for predicting its potential biological activity. The substitution pattern on the pentenyl chain and the nature of the phosphate group would be expected to be key factors in its ability to stimulate Vγ9Vδ2 T cells.
Once activated by phosphoantigens, γδ T cells can influence the activity of other immune cell subpopulations. For example, activated γδ T cells have been shown to suppress the responses of Natural Killer (NK) cells to "missing-self," a phenomenon with implications for cancer immunotherapy. nih.gov This interaction appears to be dependent on direct cell-to-cell contact. nih.gov Conversely, the impact of phosphoantigen-stimulated γδ T cells on antigen-specific CD8+ T cell responses has been reported to be minimal. nih.gov These findings highlight the complex regulatory role of phosphoantigen-activated γδ T cells within the broader immune system.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The structural backbone of Dimethyl 3-methylpent-2-en-1-yl phosphate (B84403) can be meticulously mapped out using a combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy. Each technique offers unique and complementary information.
¹H NMR: Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the vinyl proton, the methylene (B1212753) protons adjacent to the phosphate group, the methyl protons on the double bond, the methoxy (B1213986) protons on the phosphate group, and the ethyl group protons. The coupling constants (J-values) between adjacent protons would be critical in confirming the connectivity. For instance, the methylene protons attached to the oxygen would exhibit coupling to both the vinyl proton and the phosphorus nucleus (³JHP).
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is exceptionally informative. It provides a direct window into the chemical environment of the phosphorus atom. Organophosphates typically exhibit a characteristic chemical shift range. For Dimethyl 3-methylpent-2-en-1-yl phosphate, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum, with its chemical shift confirming the phosphate ester functionality. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the protons on the adjacent methoxy and allylic groups.
The following table outlines the predicted NMR data for this compound, based on established chemical shift ranges and coupling constants for similar structural motifs.
| Atom/Group | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Predicted ³¹P NMR Data |
| P | N/A | N/A | δ -5 to 5 ppm (s, in ¹H decoupled) |
| CH₃-C= | δ 1.6-1.8 ppm (s) | δ 15-20 ppm | N/A |
| =CH- | δ 5.3-5.6 ppm (t) | δ 120-125 ppm | N/A |
| -CH₂-O-P | δ 4.5-4.8 ppm (dd) | δ 65-70 ppm (d, ²JCP ≈ 5-7 Hz) | N/A |
| P-(O-CH₃)₂ | δ 3.7-3.9 ppm (d, ³JHP ≈ 10-12 Hz) | δ 50-55 ppm (d, ²JCP ≈ 4-6 Hz) | N/A |
| -CH₂-CH₃ | δ 2.0-2.2 ppm (q) | δ 25-30 ppm | N/A |
| -CH₂-CH₃ | δ 0.9-1.1 ppm (t) | δ 10-15 ppm | N/A |
| Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets. Coupling constants (J) are in Hz. |
Beyond basic 1D NMR, advanced 2D NMR techniques are necessary to resolve complex structural questions, such as the stereochemistry of the C2-C3 double bond (E/Z isomerism) and the preferred conformation around the flexible P-O-C1 single bond.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. For this compound, a NOESY experiment could definitively establish the stereochemistry of the double bond. A spatial correlation between the vinyl proton (-CH=) and the protons of the C1 methylene group (-CH₂-O-P) would strongly suggest the E-isomer, whereas a correlation with the C4 methylene protons (-CH₂-CH₃) would indicate the Z-isomer.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used to detect through-space correlations and can be more effective for molecules of intermediate size where the Nuclear Overhauser Effect (NOE) might be close to zero.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular structure by identifying long-range connectivities, such as the correlation from the methoxy protons to the phosphorus atom (via the ¹³C-³¹P coupling) and to the phosphorus-bound carbon of the allylic chain.
Mass Spectrometry (MS) for Molecular Identification and Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as very few formulas will match a given exact mass. For this compound, HRMS would be used to confirm its elemental composition (C₈H₁₇O₄P) by comparing the experimentally measured mass of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass.
| Ion | Formula | Calculated Exact Mass |
| [M] | C₈H₁₇O₄P | 208.0864 |
| [M+H]⁺ | C₈H₁₈O₄P⁺ | 209.0942 |
| [M+Na]⁺ | C₈H₁₇NaO₄P⁺ | 231.0762 |
| [M+K]⁺ | C₈H₁₇KO₄P⁺ | 247.0501 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This process, often achieved through collision-induced dissociation (CID), provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern for organophosphate esters is often predictable and can provide significant structural information.
Expected fragmentation pathways for this compound would likely include:
Cleavage of the P-O-C₁ bond, leading to fragments corresponding to the allylic cation and the dimethyl phosphate anion (or their neutral/radical counterparts).
Loss of a methoxy group (•OCH₃) from the phosphate moiety.
Rearrangement reactions, which are common in the mass spectral analysis of esters.
| Proposed Fragment Ion (m/z) | Possible Structure / Origin |
| 125 | [ (CH₃O)₂P(O)O ]⁻ or related ions |
| 97 | [ H₂PO₄ ]⁻ |
| 83 | [ C₆H₁₁ ]⁺ (Loss of dimethyl phosphate) |
| 79 | [ PO₃ ]⁻ |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable for analysis, purity determination, and preparative isolation.
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Organophosphates are frequently analyzed by GC, often coupled with a mass spectrometer (GC-MS) or a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). For this compound, a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) would likely be used. The retention time of the compound under specific conditions (temperature program, carrier gas flow rate) serves as a key identifying characteristic.
High-Performance Liquid Chromatography (HPLC): HPLC is preferred for less volatile or thermally labile compounds. Reversed-phase HPLC, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common method for separating organophosphates. Detection is typically achieved with a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). This technique is also readily scalable for preparative isolation to obtain a high-purity sample.
The following table summarizes typical chromatographic conditions that could be employed for the analysis of this compound.
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector |
| GC | 5% Phenyl-methylpolysiloxane (DB-5) | Helium or Hydrogen | MS, FPD, NPD |
| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water or Methanol/Water gradient | UV, MS, MS/MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds, including esters like "this compound". scirp.orgcromlab-instruments.es This method offers high chromatographic resolution and definitive mass-based identification.
For the analysis of organophosphorus pesticides, sample preparation is a critical first step. Techniques such as solid-phase extraction (SPE) are often employed to isolate and concentrate the analytes from a sample matrix. For instance, C18 cartridges have been shown to be effective for the extraction of a range of organophosphorus pesticides from aqueous and biological samples, demonstrating good recovery and selectivity. rcaap.ptnih.gov
The GC-MS analysis itself involves the separation of the compound from a mixture based on its volatility and interaction with a stationary phase within a capillary column. A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TG-5SilMS), is commonly used for the analysis of organophosphorus pesticides. cromlab-instruments.es The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. In the analysis of organophosphorus pesticides, the ions with the highest abundance in the mass spectrum are typically selected for monitoring to enhance sensitivity. scirp.org
The sensitivity of GC-MS for organophosphate analysis can be significantly improved by using advanced techniques such as GC-MS/MS. In an ion trap mass spectrometer, increasing the pressure of the helium damping gas can enhance the trapping efficiency of the precursor ion, leading to a higher product ion yield and improved detection limits. scispec.co.th For example, optimizing the damping gas flow has been shown to improve the detection of some pesticides by a factor of 4 to 5. scispec.co.th
Below is a hypothetical data table illustrating typical GC-MS parameters that could be adapted for the analysis of "this compound," based on established methods for similar organophosphorus compounds. cromlab-instruments.es
Table 1: Illustrative GC-MS Parameters for Organophosphate Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Column | TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Mass Range | 50-450 m/z |
Liquid Chromatography (LC) Methods for Purification and Quantitative Analysis
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the analysis of a wide array of organophosphorus compounds, especially those that are less volatile or thermally labile. nih.govnih.gov This technique is highly sensitive and selective, making it suitable for both purification and quantitative analysis in complex matrices. nih.govmdpi.com
For the purification of organophosphate esters, preparative LC can be employed. The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase chromatography, using a C18 column, is a common approach. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as acetic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govmdpi.com
Quantitative analysis is predominantly carried out using LC-MS/MS. This method provides excellent sensitivity and selectivity, allowing for the detection of trace levels of contaminants. nih.gov The use of multiple reaction monitoring (MRM) enhances the specificity of detection by monitoring a specific precursor-to-product ion transition for the target analyte. mdpi.com The development of a robust LC-MS/MS method involves the optimization of several parameters, including the mobile phase composition, gradient elution program, and mass spectrometer settings such as collision energy and ion source parameters. nih.govmdpi.com
Recent advancements, such as the use of ultra-high-pressure liquid chromatography (UHPLC), can further improve the speed and efficiency of separation. researchgate.netcsic.es The use of smaller particle size columns in UHPLC leads to sharper peaks and better resolution.
The following table provides an example of LC-MS/MS parameters that could be applied for the analysis of "this compound," derived from methods used for other organophosphorus compounds. nih.govmdpi.com
Table 2: Illustrative LC-MS/MS Parameters for Organophosphate Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Ion Source Temp. | 500°C |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Computational and Theoretical Chemistry Studies of Dimethyl 3 Methylpent 2 En 1 Yl Phosphate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to study organophosphate pesticides to predict their properties and reaction mechanisms. nih.govmdpi.com
Recent research utilized DFT with the wB97-XD functional and a 6-311++G(d,p) basis set to investigate the degradation of Mevinphos by hydroxyl (·OH) radicals in both atmospheric and aqueous environments. nih.gov The study identified several possible reaction pathways, including hydrogen abstraction from various positions and OH-addition to the carbon-carbon double bond.
The primary findings indicated that the most favorable degradation pathway for Mevinphos is the addition of the OH radical to the β-carbon of the C=C double bond. nih.gov This pathway has the lowest energy barriers in both the atmosphere (15.6 kJ/mol) and in water (14.7 kJ/mol). nih.gov This suggests that the double bond is the most reactive site for radical-initiated degradation.
Interactive Table: DFT Calculated Energy Barriers for Mevinphos Degradation by ·OH
| Reaction Pathway | Environment | Energy Barrier (kJ/mol) |
|---|---|---|
| OH-addition to α-C | Atmosphere | 29.5 |
| OH-addition to α-C | Water | 28.1 |
| OH-addition to β-C | Atmosphere | 15.6 |
| OH-addition to β-C | Water | 14.7 |
| H-abstraction from -OCH3 | Atmosphere | 45.3 |
| H-abstraction from -OCH3 | Water | 40.2 |
| H-abstraction from crotonate C-H | Atmosphere | >50 |
| H-abstraction from crotonate C-H | Water | >50 |
Data sourced from computational studies on Mevinphos degradation. nih.gov
These DFT calculations provide crucial insights into the environmental fate of Mevinphos, highlighting the specific chemical transformations it is likely to undergo. nih.gov The calculated rate constants and lifetimes further predict that Mevinphos degrades relatively quickly in the environment through these radical-initiated processes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com While specific MD studies focusing solely on the conformational analysis of isolated Mevinphos are not prominent in the literature, MD simulations are a critical component in understanding its interaction with biological targets. nih.govresearchgate.net
In the context of organophosphate research, MD simulations are typically applied to the ligand-protein complex, such as Mevinphos bound to its target enzyme, acetylcholinesterase (AChE). nih.govplos.org These simulations, often spanning from nanoseconds to microseconds, provide a dynamic view of how the molecule behaves within the enzyme's active site. nih.gov
Key insights from MD simulations in this context include:
Binding Stability: MD simulations can assess the stability of the docked pose of Mevinphos in the AChE active site. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored over time to ensure the complex is stable. nih.govplos.org
Conformational Changes: The simulations can reveal if Mevinphos or the enzyme undergo significant conformational changes upon binding.
Intermolecular Interactions: MD allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between Mevinphos and the amino acid residues of the enzyme over the simulation time. plos.org This helps to identify the key residues responsible for holding the inhibitor in the active site.
Solvent Effects: By explicitly including water molecules in the simulation box, MD can provide a more realistic model of the interactions, including the role of water in mediating or competing with ligand-protein interactions.
For a molecule like Mevinphos, MD simulations would be crucial to confirm that the orientation predicted by docking is maintained and to understand the dynamic nature of the inhibition process at an atomic level. youtube.com
Computational Modeling of Enzyme-Ligand Docking for Mechanistic Insight
The primary mechanism of toxicity for Mevinphos is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govepa.gov Computational modeling, specifically molecular docking, is a key tool for investigating this interaction. researchgate.net Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., Mevinphos) when bound to a second (the receptor, e.g., AChE) to form a stable complex. plos.org
The process involves:
Preparation of Receptor and Ligand: The 3D structure of AChE is obtained from a protein database (e.g., the Protein Data Bank). The 3D structure of Mevinphos is generated and its energy is minimized. nih.gov
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of Mevinphos within the active site of AChE, scoring each pose based on factors like intermolecular forces. nih.gov
Analysis of Results: The resulting poses are analyzed to identify the most likely binding mode, characterized by the lowest binding energy score. researchgate.net The interactions with key amino acid residues in the AChE active site are then examined.
For organophosphates, docking studies reveal how the phosphate (B84403) group is positioned to react with the serine residue in the catalytic triad (B1167595) of AChE, leading to covalent modification and inactivation of the enzyme. mdpi.com Studies on similar organophosphates have identified key amino acid residues within the AChE active site, such as those in the catalytic triad (Ser, His, Glu) and peripheral anionic site (e.g., Tyr, Trp), that are crucial for binding and inhibition. mdpi.complos.org Docking Mevinphos into the AChE active site would provide a static model of its binding orientation, which is a critical first step for understanding its inhibitory mechanism.
Interactive Table: Key Residues in AChE Active Site for Organophosphate Binding
| Residue Type | Example Residues | Role in Binding |
|---|---|---|
| Catalytic Triad | Ser203, His447, Glu334 | Covalent bond formation with the phosphorus atom. |
| Acyl Pocket | Phe295, Phe297 | Stabilizes the alkyl portion of the ligand. |
| Anionic Subsite | Trp86, Tyr133, Tyr337 | Interacts with the positively charged or polar parts of the ligand. |
Residue numbering can vary based on the specific species of AChE.
By combining DFT, MD simulations, and molecular docking, researchers can build a comprehensive, multi-scale model of the behavior of organophosphates like Mevinphos, from their intrinsic electronic properties to their dynamic interactions with biological targets.
Environmental Transformation Pathways and Ecological Considerations of Dimethyl 3 Methylpent 2 En 1 Yl Phosphate
Biotic and Abiotic Degradation Pathways in Environmental Matrices
The environmental persistence of Dimethyl 3-methylpent-2-en-1-yl phosphate (B84403) is expected to be influenced by both biological and non-biological degradation processes. These pathways are crucial in determining the compound's concentration and longevity in various environmental compartments.
Biotic Degradation: The primary mechanism for the breakdown of OPEs in the environment is through microbial activity. researchgate.netVarious microorganisms, including bacteria and fungi, have been shown to degrade organophosphorus compounds. researchgate.netThe degradation often occurs through the enzymatic hydrolysis of the phosphate ester bonds, a process that can be influenced by the specific structure of the OPE. researchgate.netFor Dimethyl 3-methylpent-2-en-1-yl phosphate, it is anticipated that soil and sediment microorganisms would play a significant role in its transformation, breaking it down into simpler, less complex substances. The rate of this biodegradation is dependent on environmental conditions such as temperature, pH, and the composition of the microbial community.
Abiotic Degradation: Non-biological degradation pathways also contribute to the transformation of OPEs. cabidigitallibrary.orgHydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant abiotic process for OPEs in aquatic environments. mdpi.comThe rate of hydrolysis is influenced by pH and temperature. Photolysis, or degradation by sunlight, can also be a relevant pathway for OPEs present in surface waters and the atmosphere. cabidigitallibrary.orgThe presence of a carbon-carbon double bond in the pentenyl group of this compound suggests a potential for reaction with atmospheric oxidants like hydroxyl radicals.
Table 1: General Degradation Pathways for Organophosphate Esters
| Degradation Pathway | Description | Key Factors | Environmental Compartment |
| Biotic Degradation | Enzymatic breakdown by microorganisms. researchgate.net | Microbial population, temperature, pH, nutrient availability. | Soil, Sediment, Water |
| Abiotic Hydrolysis | Chemical breakdown by reaction with water. mdpi.com | pH, temperature. | Water, Moist Soil |
| Photolysis | Degradation initiated by the absorption of light energy. cabidigitallibrary.org | Light intensity, presence of photosensitizers. | Surface Water, Atmosphere |
Transport and Fate Mechanisms in Terrestrial and Aquatic Ecosystems
The movement and ultimate destination of this compound in the environment are governed by a combination of its physical and chemical properties and the characteristics of the receiving ecosystems.
Aquatic Ecosystems: In aquatic environments, OPEs can be found in both the water column and sediments. mdpi.comTheir distribution is influenced by their water solubility and tendency to partition to suspended particles and bottom sediments. mdpi.comMore soluble OPEs will tend to remain in the water column, where they can be transported by currents. ifremer.frLess soluble compounds are more likely to be found in sediments. mdpi.comLong-range atmospheric transport can also be a significant pathway for the distribution of OPEs to remote aquatic ecosystems. ifremer.frmdpi.comTable 2: Key Parameters Influencing the Environmental Transport and Fate of Organophosphate Esters
| Parameter | Influence on Transport and Fate |
| Water Solubility | Higher solubility leads to greater mobility in aquatic systems. mdpi.com |
| Octanol-Water Partition Coefficient (Kow) | Higher Kow values indicate a greater tendency to adsorb to soil and sediment. |
| Vapor Pressure | Higher vapor pressure increases the likelihood of volatilization into the atmosphere. |
| Henry's Law Constant | Governs the partitioning between air and water. |
Analytical Detection and Quantification Strategies in Complex Environmental Samples
The accurate measurement of this compound in environmental matrices like water, soil, and air is essential for understanding its distribution and fate. The analytical methods for OPEs are well-established and generally involve a multi-step process.
Sample Preparation: The first step in the analysis of environmental samples is the extraction of the target compounds from the matrix. For water samples, solid-phase extraction (SPE) is a common technique. chromatographyonline.comresearchgate.netFor solid samples like soil and sediment, techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction are often employed. Following extraction, a cleanup step is typically necessary to remove interfering substances from the sample extract.
Instrumental Analysis: The most widely used analytical techniques for the determination of OPEs are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govGas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable OPEs. nih.govFor less volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method, offering high sensitivity and specificity. researchgate.netnih.govTable 3: Common Analytical Techniques for Organophosphate Ester Analysis
| Analytical Technique | Principle | Common Detectors |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. nih.gov | Mass Spectrometry (MS), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) |
| Liquid Chromatography (LC) | Separation based on partitioning between a mobile and stationary phase. nih.gov | Tandem Mass Spectrometry (MS/MS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
